1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea
Description
1-Benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea is a thiourea derivative featuring a complex heterocyclic architecture. The molecule contains a central thiourea scaffold (N–C(=S)–N) substituted with three distinct groups:
- A benzyl moiety at the N1 position.
- A 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl chain at the N3 position.
- A thiophen-2-ylmethyl group also at the N3 position.
Properties
IUPAC Name |
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS2/c1-18-22(23-15-20(29-2)10-11-24(23)27-18)12-13-28(17-21-9-6-14-31-21)25(30)26-16-19-7-4-3-5-8-19/h3-11,14-15,27H,12-13,16-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFSQWYNPFWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the Thiourea Group: The thiourea group is typically introduced by reacting an isothiocyanate with an amine.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene and indole rings.
Reduction: Reduction reactions can target the thiourea group, converting it to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea involves its interaction with various molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- 1-[2-(2-Methyl-1H-Indol-3-Yl)Ethyl]-3-(2-Methylphenyl)-1-(Thiophen-2-Ylmethyl)Thiourea (CAS 686751-41-7) Key Difference: Lacks the 5-methoxy group on the indole ring; instead, the phenyl group at N3 is 2-methyl-substituted. The 2-methylphenyl group increases steric bulk compared to benzyl, possibly affecting solubility .
1-[2-(5-Fluoro-2-Methyl-1H-Indol-3-Yl)Ethyl]-3-(2-Methoxyphenyl)-1-[(3,4,5-Trimethoxyphenyl)Methyl]Thiourea (CAS 687579-00-6)
Variations in Aromatic Substituents
- 3-[2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl]-1-(4-Methoxyphenyl)-3-[(Pyridin-3-Yl)Methyl]Thiourea (C198-0435) Key Difference: Substitutes the benzyl group with 4-methoxyphenyl and replaces thiophene with pyridin-3-ylmethyl. The 4-methoxyphenyl group may alter π-π stacking compared to benzyl .
- 1-Benzyl-3-(3,4-Dimethoxyphenyl)-2-Sulfanylideneimidazolidin-4-One (Compound 32 in ) Key Difference: Replaces the thiourea scaffold with a sulfanylideneimidazolidinone core. Impact: The rigid imidazolidinone ring may restrict conformational flexibility, reducing entropy penalties during target binding. This compound demonstrated anti-Trypanosoma brucei activity (IC₅₀ = 1.2 µM), suggesting structural motifs critical for antiparasitic effects .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thiourea derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiourea functional group, which is pivotal for its biological activity. The presence of the indole and thiophene moieties contributes to its pharmacological profile. Thioureas can form hydrogen bonds and coordinate with metal ions, enhancing their interaction with biological targets.
Anticancer Activity
Research indicates that thiourea derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that similar thiourea compounds demonstrated IC50 values ranging from 1.5 µM to 20 µM against various cancer cell lines, including pancreatic, prostate, and breast cancers . The mechanism often involves inhibition of specific molecular pathways related to cancer progression, such as angiogenesis and cell signaling alterations.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-benzyl-3-(phenyl)thiourea | MCF-7 (breast cancer) | 10.96 - 78.90 |
| Compound X | Pancreatic cancer | 3 - 14 |
| Compound Y | Prostate cancer | <20 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have reported that thiourea derivatives exhibit selective inhibition against Gram-positive bacteria and fungi. The mechanism likely involves disruption of microbial cell integrity through enzyme inhibition .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-benzyl-3-(phenyl)thiourea | Staphylococcus aureus | 0.25 µg/mL |
| Compound Z | Escherichia coli | 0.5 µg/mL |
Antioxidant Activity
Thiourea derivatives are recognized for their antioxidant properties as well. A recent study showed that certain thioureas exhibited high reducing potential against free radicals, with IC50 values around 52 µg/mL for ABTS and 45 µg/mL for DPPH assays . This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.
Case Studies
- Study on Indole-based Thioureas : A series of indole-based thioureas were synthesized and evaluated for their anticancer properties. The study found that compounds with methoxy substitutions exhibited enhanced activity against MCF-7 breast cancer cells, suggesting that structural modifications can significantly influence biological efficacy .
- Antimicrobial Evaluation : Another investigation focused on the synthesis of various thiourea derivatives, assessing their antimicrobial potency against a panel of pathogens. The results indicated that specific substitutions led to improved activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
